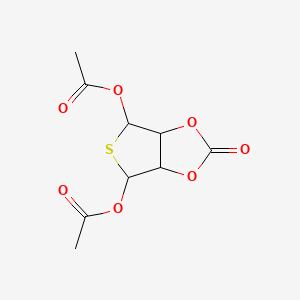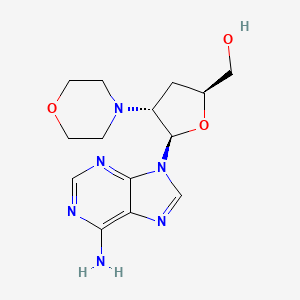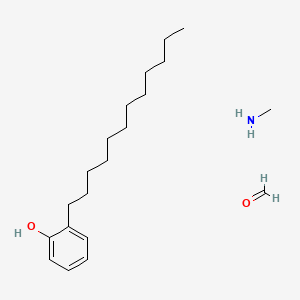
2-Dodecylphenol;formaldehyde;methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dodecylphenol;formaldehyde;methanamine: is a complex organic compound formed by the reaction of 2-dodecylphenol, formaldehyde, and methanamine This compound is known for its diverse applications in various fields, including industrial chemistry and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-dodecylphenol;formaldehyde;methanamine typically involves the following steps:
Condensation Reaction: 2-Dodecylphenol reacts with formaldehyde in the presence of an acidic or basic catalyst to form a phenolic resin intermediate.
Amine Addition: Methanamine is then added to the reaction mixture, resulting in the formation of the final compound.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The reaction is typically conducted in a solvent such as ethanol or methanol to facilitate the mixing of reactants and improve yield. The final product is purified through distillation or recrystallization to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenolic group in the compound can participate in substitution reactions, where other functional groups replace the hydroxyl group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated phenols, alkylated phenols.
Aplicaciones Científicas De Investigación
Chemistry:
Polymer Synthesis: The compound is used as a monomer in the synthesis of various polymers, including phenolic resins and polyurethanes.
Catalysis: It serves as a catalyst in certain organic reactions, enhancing reaction rates and selectivity.
Biology:
Antimicrobial Agents: The compound exhibits antimicrobial properties, making it useful in the development of disinfectants and preservatives.
Medicine:
Drug Development: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Coatings and Adhesives: The compound is used in the formulation of coatings and adhesives due to its strong bonding properties.
Lubricants: It is added to lubricants to improve their performance and stability.
Mecanismo De Acción
The mechanism of action of 2-dodecylphenol;formaldehyde;methanamine involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, altering their activity. The formaldehyde component can cross-link with amino groups in proteins, leading to changes in protein structure and function. Methanamine can act as a nucleophile, participating in various chemical reactions within biological systems.
Comparación Con Compuestos Similares
2-Dodecylphenol: A simpler compound without the formaldehyde and methanamine components.
Phenol-formaldehyde Resins: Similar in structure but lack the dodecyl and methanamine groups.
Methanamine Derivatives: Compounds containing methanamine but lacking the phenolic and dodecyl groups.
Uniqueness: The combination of 2-dodecylphenol, formaldehyde, and methanamine in a single compound imparts unique properties, such as enhanced reactivity and stability. This makes it particularly useful in applications requiring strong bonding and antimicrobial activity.
Propiedades
Fórmula molecular |
C20H37NO2 |
|---|---|
Peso molecular |
323.5 g/mol |
Nombre IUPAC |
2-dodecylphenol;formaldehyde;methanamine |
InChI |
InChI=1S/C18H30O.CH5N.CH2O/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)19;2*1-2/h12-13,15-16,19H,2-11,14H2,1H3;2H2,1H3;1H2 |
Clave InChI |
TVDWXELHQJBCJA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC=CC=C1O.CN.C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


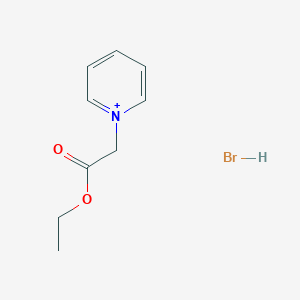
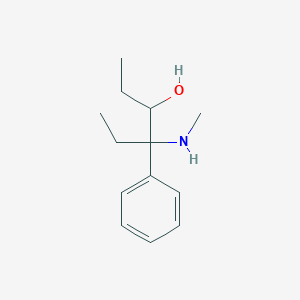
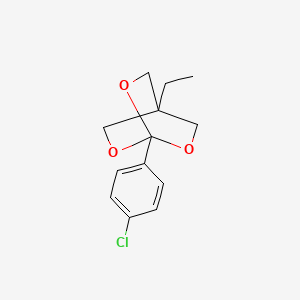
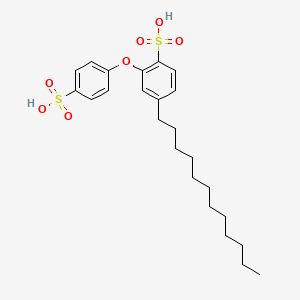

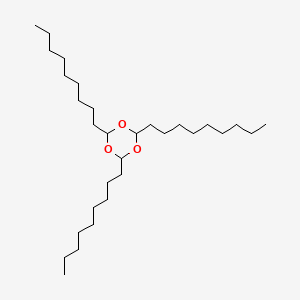
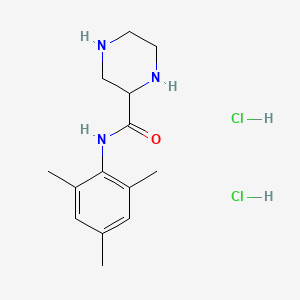
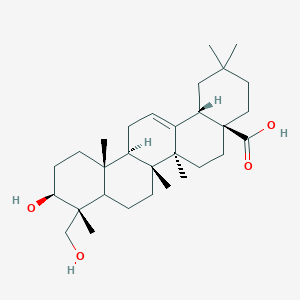
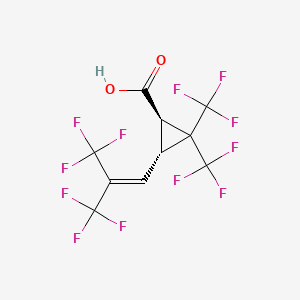
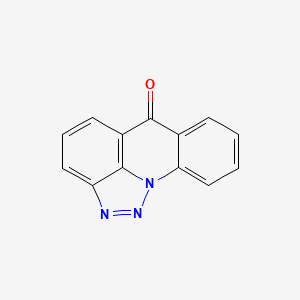
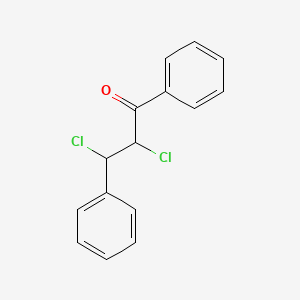
![Methyl 5-chloro-2-{2-[(4-nitrobenzyl)amino]-2-oxoethoxy}benzoate](/img/structure/B15197217.png)
